molecular formula C13H13ClO3 B14391464 Ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate CAS No. 89861-31-4

Ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate

Cat. No.: B14391464
CAS No.: 89861-31-4
M. Wt: 252.69 g/mol
InChI Key: RFWMRDQRGHTTGR-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate is an organic compound that belongs to the class of esters. It features a chlorophenyl group attached to a pent-4-enoate backbone, making it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-bromophenyl)-3-oxopent-4-enoate
  • Ethyl 5-(4-fluorophenyl)-3-oxopent-4-enoate
  • Ethyl 5-(4-methylphenyl)-3-oxopent-4-enoate

Uniqueness

Ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

89861-31-4

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate

InChI

InChI=1S/C13H13ClO3/c1-2-17-13(16)9-12(15)8-5-10-3-6-11(14)7-4-10/h3-8H,2,9H2,1H3

InChI Key

RFWMRDQRGHTTGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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